![molecular formula C23H21N3O3S2 B2700065 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-51-8](/img/structure/B2700065.png)

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

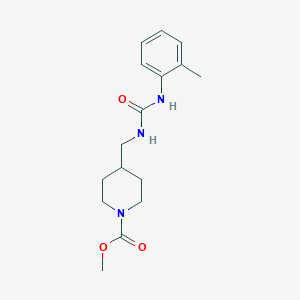

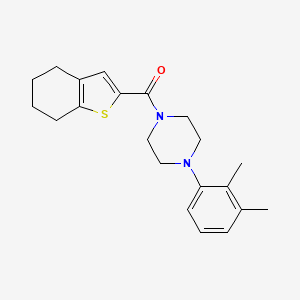

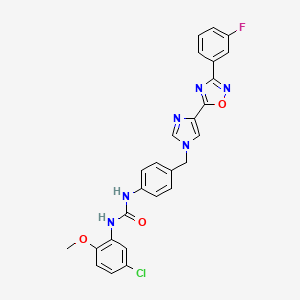

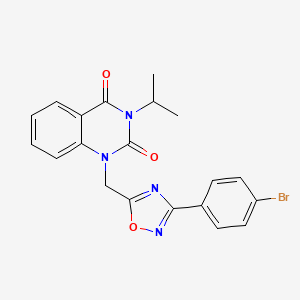

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes a thiazole ring system . This system is present in many biologically active natural products and pharmaceutically important compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling, and halogen dance reactions . These reactions can be used to synthesize a wide range of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary widely depending on the specific compound. For example, the density of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, a similar compound, is predicted to be 1.331±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives, including the compound , have been found to exhibit significant anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

DNA GyraseB Inhibitors

Benzothiazole derivatives have been evaluated for their antibacterial activity as DNA gyraseB inhibitors . DNA gyraseB is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair. Inhibitors of this enzyme can potentially serve as effective antibacterial agents.

Anti-Inflammatory and Analgesic Activities

Certain benzothiazole derivatives have shown anti-inflammatory and analgesic activities . These compounds have been compared with standard drugs like indomethacin and celecoxib, and have shown promising results.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole derivatives and their biological activity . This approach can help in the design and development of new drugs with enhanced activity.

Synthesis of New Derivatives

The compound can serve as a precursor for the synthesis of new benzothiazole derivatives . These new derivatives can be evaluated for various biological activities, leading to the discovery of new therapeutic agents.

Study of Resistance Mechanisms

Benzothiazole derivatives can be used to study the mechanism of resistance of anti-TB drugs . Understanding these mechanisms can help in the development of strategies to overcome drug resistance.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-3-16-9-8-12-19-21(16)25-23(30-19)26(15-17-10-6-7-14-24-17)22(27)18-11-4-5-13-20(18)31(2,28)29/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOMNEWQTHSQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)

![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)

![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)

![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)